N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of nitro groups and a methoxy group attached to a benzothiophene core, which is further linked to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent introduction of functional groups. One common synthetic route involves the following steps:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-1-nitrobenzene and thiophene derivatives.
Introduction of Nitro and Methoxy Groups: The nitro groups can be introduced via nitration reactions using reagents like nitric acid, while the methoxy group can be added through methylation reactions using reagents like dimethyl sulfate.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and benzothiophene derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzothiophene core may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(2-methoxy-5-nitrophenyl)acetamide: This compound shares the methoxy and nitro groups but has a simpler structure with an acetamide group instead of the benzothiophene core.
N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide:
The uniqueness of this compound lies in its benzothiophene core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6S/c1-25-13-4-2-11(19(23)24)8-12(13)17-16(20)15-7-9-6-10(18(21)22)3-5-14(9)26-15/h2-8H,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOHEYLIBDWOGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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